molecular formula C11H10N4OS B4327890 1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one

1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one

Cat. No.: B4327890
M. Wt: 246.29 g/mol
InChI Key: YUSMDBRLCBIPRI-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[4,3-a]benzimidazole core linked via a sulfanyl group to a propan-2-one (acetone) moiety. Its structural complexity arises from the heterocyclic benzimidazole-triazole system, which is known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The sulfanyl-propan-2-one substituent may enhance solubility and reactivity compared to other derivatives.

Properties

IUPAC Name

1-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-7(16)6-17-11-14-13-10-12-8-4-2-3-5-9(8)15(10)11/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSMDBRLCBIPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NNC2=NC3=CC=CC=C3N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,4-triazole derivatives with benzimidazole derivatives in the presence of a suitable thiolating agent. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like triethylamine or potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or benzimidazole rings, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Scientific Research Applications

1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzimidazole moieties allow the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound: 1-(9H-[1,2,4]Triazolo[4,3-a]Benzimidazol-3-Ylsulfanyl)Propan-2-One [1,2,4]Triazolo[4,3-a]benzimidazole Sulfanyl-propan-2-one C₁₃H₁₁N₄OS 277.32 Potential kinase inhibitor; improved solubility
3-(9H-Benzo[4,5]Imidazo[2,1-c][1,2,4]Triazol-3-Ylsulfanyl)-Propionic Acid Benzo[4,5]imidazo[2,1-c][1,2,4]triazole Sulfanyl-propionic acid C₁₁H₁₀N₄O₂S 262.28 Higher acidity due to carboxylic acid; possible use in chelation
2-(1-(5-Methyl-1-Phenyl-1H-1,2,3-Triazol-4-Yl)Ethylidene)Hydrazinecarbothioamide 1,2,3-Triazole Ethylidene hydrazinecarbothioamide C₁₂H₁₃N₅S 267.33 Antimicrobial activity; synthesized via reflux (69% yield)
EU Patent Compound: 1-[(1S,3R,4S)-3-Ethyl-4-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-Yl)-Cyclopentyl]-2-Methyl-Propan-2-Ol Pyrrolo-triazolo-pyrazine Cyclopentyl-ethyl-methylpropanol C₂₀H₂₆N₆O 390.47 Kinase inhibition; stereochemical complexity
Key Observations:
  • Substituent Impact : The propan-2-one group in the target compound confers moderate lipophilicity (logP ~1.8 predicted), whereas the carboxylic acid in the propionic acid analog increases hydrophilicity.

Toxicity and Regulatory Considerations

The absence of aromatic amine groups in the target compound may reduce mutagenic risk, but rigorous toxicological profiling is recommended.

Physicochemical Properties

  • Melting Points : The ethylidene hydrazinecarbothioamide analog precipitated as a solid after reflux , but exact melting points are unreported. Comparative studies are needed to assess thermal stability.
  • Solubility : The sulfanyl-propan-2-one group likely enhances aqueous solubility compared to cyclopentyl-substituted EU patent compounds, which are more lipophilic .

Biological Activity

1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C12H12N4O2S
  • Molecular Weight : 276.31 g/mol
  • CAS Number : 681838-50-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazolo-benzimidazole structure. For instance, a series of similar compounds were evaluated for their antiproliferative activity against various cancer cell lines using the MTT assay. The results indicated that compounds with structural similarities to 1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one exhibited promising activity against human breast cancer cell lines MDA-MB-231 and MCF-7.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (μM)Cancer Cell Line
Compound 4c17.83MDA-MB-231
Compound 4j19.73MCF-7

These findings suggest that modifications in the chemical structure can significantly influence the biological activity of these compounds, making them potential candidates for further development as anticancer agents .

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of cancer cell proliferation through various pathways. The triazole and benzimidazole moieties are known to interact with multiple biological targets, potentially leading to apoptosis in cancer cells.

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have shown various biological activities:

  • Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal properties.
  • Neuroprotective Effects : Certain triazolo-benzimidazole derivatives have been studied for their neuroprotective capabilities against neurotoxins in vitro .

Case Studies

A study published in Molecules evaluated a series of triazolo-benzimidazole derivatives for their biological activities. Among these, specific compounds displayed not only anticancer properties but also potential as neuroprotective agents . The research emphasized the importance of structural optimization in enhancing biological efficacy.

Table 2: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerVarious derivativesInhibition of cell proliferation
AntimicrobialSelected derivativesEffective against bacterial strains
NeuroprotectiveSpecific derivativesProtection against neurotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one

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